![molecular formula C21H27NO3 B14338182 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol CAS No. 104778-55-4](/img/structure/B14338182.png)
1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used as building blocks in drug design due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol typically involves the reaction of piperidine with benzyl chloride and 2-ethoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
- 3-[(2-ethoxyphenoxy)methyl]morpholine
- 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidine
Comparison: 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.
Properties
CAS No. |
104778-55-4 |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol |
InChI |
InChI=1S/C21H27NO3/c1-2-24-19-11-6-7-12-20(19)25-17-21(23)13-8-14-22(16-21)15-18-9-4-3-5-10-18/h3-7,9-12,23H,2,8,13-17H2,1H3 |
InChI Key |
QVENGXZAMBTWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2(CCCN(C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


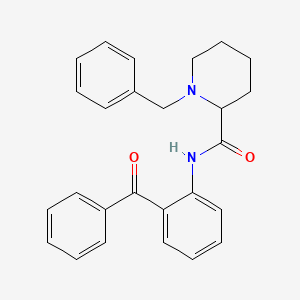
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
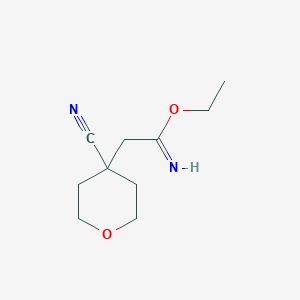

![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
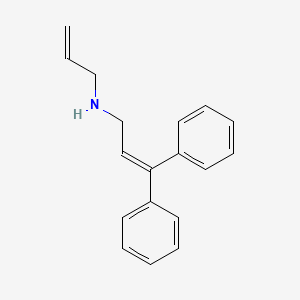

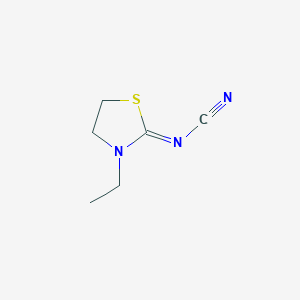
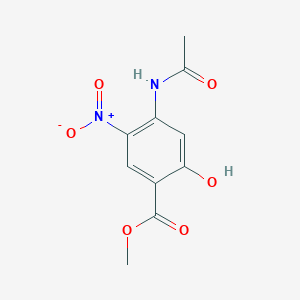
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)

![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
